molecular formula C8H2BrClF3NO2S B1416969 2-Bromo-3-cyano-6-(trifluoromethyl)benzenesulfonyl chloride CAS No. 1805022-95-0

2-Bromo-3-cyano-6-(trifluoromethyl)benzenesulfonyl chloride

Cat. No.: B1416969
CAS No.: 1805022-95-0
M. Wt: 348.52 g/mol
InChI Key: CAOYROOFLVZRBV-UHFFFAOYSA-N
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Description

2-Bromo-3-cyano-6-(trifluoromethyl)benzenesulfonyl chloride is an organic compound with the molecular formula C8H2BrClF3NO2S and a molecular weight of 348.52 g/mol. This compound is used in various fields of chemistry and biochemistry research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of electrophilic aromatic substitution reactions, where bromine and trifluoromethyl groups are introduced under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including halogenation and sulfonylation reactions. The specific conditions, such as temperature, pressure, and catalysts, are optimized to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-cyano-6-(trifluoromethyl)benzenesulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: Commonly involves nucleophilic substitution where the sulfonyl chloride group is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.

    Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophiles: Such as amines and alcohols for substitution reactions.

    Catalysts: Palladium catalysts are often used in coupling reactions.

    Solvents: Organic solvents like dichloromethane and toluene are commonly used.

Major Products Formed

The major products formed depend on the specific reaction conditions and reagents used. For example, in a nucleophilic substitution reaction, the product would be a sulfonamide or sulfonate ester .

Scientific Research Applications

2-Bromo-3-cyano-6-(trifluoromethyl)benzenesulfonyl chloride is utilized in various scientific research applications:

    Chemistry: Used as a building block in organic synthesis and in the preparation of complex molecules.

    Biology: Employed in the study of enzyme inhibitors and protein modifications.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Applied in the production of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 2-Bromo-3-cyano-6-(trifluoromethyl)benzenesulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive, allowing it to form covalent bonds with various nucleophiles. This reactivity is exploited in the synthesis of sulfonamides and other derivatives .

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-3-(trifluoromethyl)benzenesulfonyl chloride: Similar structure but with different positioning of the cyano group.

    2-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride: Lacks the cyano group, affecting its reactivity and applications.

Uniqueness

2-Bromo-3-cyano-6-(trifluoromethyl)benzenesulfonyl chloride is unique due to the presence of both cyano and trifluoromethyl groups, which impart distinct electronic and steric properties. These properties make it a valuable intermediate in organic synthesis and a versatile reagent in various chemical reactions.

Properties

IUPAC Name

2-bromo-3-cyano-6-(trifluoromethyl)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2BrClF3NO2S/c9-6-4(3-14)1-2-5(8(11,12)13)7(6)17(10,15)16/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAOYROOFLVZRBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C#N)Br)S(=O)(=O)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2BrClF3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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